
2-Bromo-5-(bromomethyl)pyrazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C5H5Br3N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2,5-dibromopyrazine with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Pyrazine derivatives with various functional groups.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced pyrazine derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(bromomethyl)pyrazine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms and bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: A similar compound with a methyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group.
4-(Bromomethyl)pyridine: Another pyridine derivative with a bromomethyl group at a different position .
Uniqueness
2-Bromo-5-(bromomethyl)pyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various research applications .
Propriétés
Formule moléculaire |
C5H5Br3N2 |
|---|---|
Poids moléculaire |
332.82 g/mol |
Nom IUPAC |
2-bromo-5-(bromomethyl)pyrazine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
Clé InChI |
VCMYMLXLDXPTOV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)Br)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


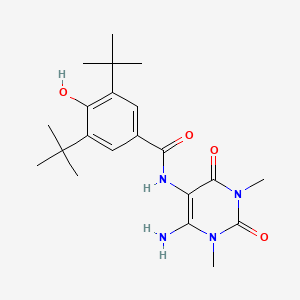
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
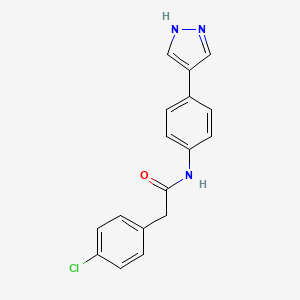
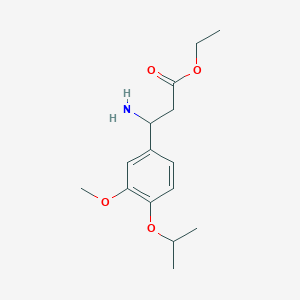
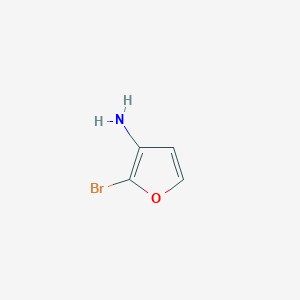




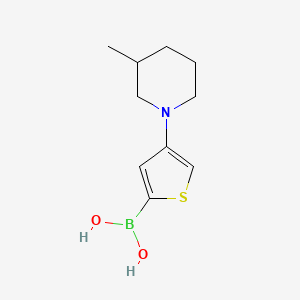
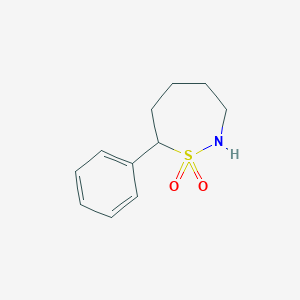
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

